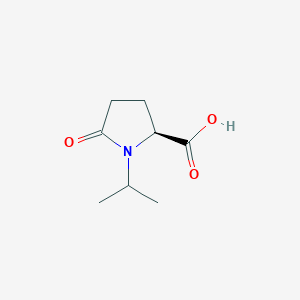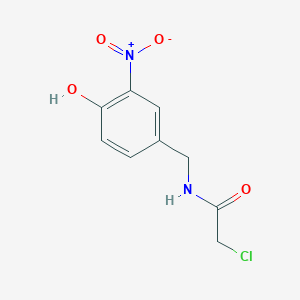
L-プロリン, 1-(1-メチルエチル)-5-オキソ-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline, 1-(1-methylethyl)-5-oxo- is a naturally occurring amino acid derivative. It is known for its unique structural properties and significant role in various biochemical processes. This compound is characterized by its colorless crystalline powder form and high solubility in water, alcohol, and ether .
科学的研究の応用
L-Proline, 1-(1-methylethyl)-5-oxo- has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for synthesizing optically active compounds. In biology, it plays a role in protein structure and function. In medicine, it is investigated for its potential therapeutic effects. Industrially, it is used in the production of various chemicals and pharmaceuticals .
作用機序
Target of Action
The primary targets of “(S)-1-isopropyl-5-oxopyrrolidine-2-carboxylic acid” are currently unknown. This compound is a derivative of L-Proline, a naturally occurring amino acid . Amino acids are known to interact with various cellular targets, including enzymes, receptors, and transport proteins, playing crucial roles in numerous biological processes.
Biochemical Pathways
L-Proline, the parent compound, is involved in several biochemical pathways, including protein synthesis and the proline-glutamate pathway
Result of Action
As a derivative of L-Proline, it may share some of the effects of L-Proline, which include roles in protein synthesis and cellular osmoregulation
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound
生化学分析
Biochemical Properties
It is known that amino acids, which this compound is a derivative of, have unique characteristics arising from the size, shape, solubility, and ionization properties of their side chains . These properties exert a profound effect on the structure and biological activity of proteins .
Cellular Effects
It is known that amino acids and their derivatives can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that amino acids and their derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that similar compounds can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that amino acids and their derivatives can be involved in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds can be transported and distributed within cells and tissues, including interactions with transporters or binding proteins, and effects on localization or accumulation .
Subcellular Localization
It is known that similar compounds can have specific subcellular localizations, which can include targeting signals or post-translational modifications that direct them to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: L-Proline, 1-(1-methylethyl)-5-oxo- can be synthesized through several methods. One common approach involves the chemical synthesis from appropriate raw materials. This process typically includes the use of organic synthesis techniques to achieve the desired product .
Industrial Production Methods: Industrial production of L-Proline, 1-(1-methylethyl)-5-oxo- often involves microbial fermentation. Specific microbial strains are utilized to convert substrates into the target compound. This method is advantageous due to its efficiency and scalability .
化学反応の分析
Types of Reactions: L-Proline, 1-(1-methylethyl)-5-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce various reduced forms of the compound .
類似化合物との比較
Similar Compounds: Similar compounds to L-Proline, 1-(1-methylethyl)-5-oxo- include other proline derivatives such as N-isopropyl-L-proline and 1-isopropylproline .
Uniqueness: What sets L-Proline, 1-(1-methylethyl)-5-oxo- apart from its similar compounds is its specific structural configuration and the resulting unique biochemical properties. This compound’s ability to participate in a wide range of reactions and its diverse applications in various fields highlight its significance .
特性
IUPAC Name |
(2S)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)9-6(8(11)12)3-4-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKROOJVDSHRXCY-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(CCC1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1[C@@H](CCC1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Cyclopropyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2371915.png)
![N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2371918.png)





![3-[2-(3-Methylphenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole](/img/structure/B2371928.png)
![3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2371930.png)
![1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea](/img/structure/B2371931.png)
![3-butyl-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![(4-(tert-butyl)phenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2371934.png)
![5-(4-chlorophenyl)-3-(furan-2-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2371935.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2371937.png)
